molecular formula C23H26N6O4S B4064298 N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

Cat. No.: B4064298
M. Wt: 482.6 g/mol
InChI Key: SWHMASPSYWTZTI-UHFFFAOYSA-N
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Description

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide is a complex organic compound with a unique structure that includes a triazole ring, a benzamide group, and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the nitrophenyl group, and the attachment of the benzamide moiety. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using nitric acid and sulfuric acid to introduce the nitro group onto an aromatic ring.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and nitrophenyl group may play key roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-methyl-1-[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-14(2)20(25-22(31)16-8-6-5-7-9-16)21-26-27-23(28(21)4)34-13-19(30)24-18-12-17(29(32)33)11-10-15(18)3/h5-12,14,20H,13H2,1-4H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHMASPSYWTZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide

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